Tolytriazole Sodium Salt
Overview
Description
Scientific Research Applications
Tolytriazole Sodium Salt has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Tolytriazole Sodium Salt, also known as Sodium 4-tolyltriazole, primarily targets copper and copper-based metals . These metals are often found in various industrial systems such as cooling towers and air conditioning systems .
Mode of Action
The compound acts as a corrosion inhibitor . It achieves this by forming a complex with the target metals, particularly copper and copper-based alloys . This complex formation inhibits the anodic and cathodic reactions of corrosion of zinc . The adsorption behavior of this compound conforms to the Langmuir adsorption isotherm, indicating a typical chemical adsorption .
Biochemical Pathways
It does this by forming a protective layer on the surface of the metal, preventing interaction with corrosive substances .
Pharmacokinetics
It is known that the compound is used in aqueous solutions, suggesting it is water-soluble . Its effectiveness as a corrosion inhibitor suggests it has good distribution when applied to metal surfaces .
Result of Action
The primary result of this compound’s action is the inhibition of corrosion on copper and copper-based metals . By forming a protective layer on the metal surface, it prevents the metal from interacting with corrosive substances, thereby preserving the integrity of the metal .
Action Environment
Environmental factors can influence the action of this compound. For instance, its effectiveness as a corrosion inhibitor can be affected by the presence of other substances in the environment . Additionally, the compound is considered to be persistent in the environment, suggesting it may remain active for a long time .
Safety and Hazards
Sodium 4-tolyltriazole is a severe eye irritant. It causes somnolence and gastritis in oral lethal-dose studies of rats . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
Biochemical Analysis
Biochemical Properties
Sodium 4-tolyltriazole plays a significant role in biochemical reactions, particularly in its interaction with metal ions. It forms a protective layer on metal surfaces, preventing oxidation and corrosion. This compound interacts with various enzymes and proteins, including those involved in metal ion transport and homeostasis. The nature of these interactions is primarily through the formation of stable complexes with metal ions, which inhibits their participation in oxidative reactions .
Cellular Effects
Sodium 4-tolyltriazole affects various types of cells and cellular processes. It influences cell function by modulating metal ion availability, which is crucial for numerous cellular activities. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the redox state of the cell. For instance, the presence of Sodium 4-tolyltriazole can lead to changes in the expression of genes involved in oxidative stress responses .
Molecular Mechanism
The mechanism of action of Sodium 4-tolyltriazole at the molecular level involves its binding interactions with metal ions and proteins. It acts as an inhibitor of metal-catalyzed oxidation reactions by forming stable complexes with metal ions. This inhibition can prevent the activation of certain enzymes that require metal ions as cofactors. Additionally, Sodium 4-tolyltriazole can modulate gene expression by affecting the redox state of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 4-tolyltriazole change over time. The compound is relatively stable, but its effectiveness as a corrosion inhibitor can decrease due to gradual degradation. Long-term exposure to Sodium 4-tolyltriazole in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of Sodium 4-tolyltriazole vary with different dosages in animal models. At low doses, it effectively inhibits corrosion without causing significant adverse effects. At high doses, Sodium 4-tolyltriazole can exhibit toxic effects, including oxidative stress and damage to cellular components. Threshold effects have been observed, where the compound’s protective effects are outweighed by its toxicity at higher concentrations .
Metabolic Pathways
Sodium 4-tolyltriazole is involved in metabolic pathways related to metal ion homeostasis and oxidative stress responses. It interacts with enzymes and cofactors that regulate metal ion transport and storage. The compound can affect metabolic flux by altering the availability of metal ions required for enzymatic reactions. This can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Sodium 4-tolyltriazole is transported and distributed through interactions with metal ion transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its protective effects. The compound’s distribution is influenced by its affinity for metal ions and its ability to form stable complexes .
Subcellular Localization
Sodium 4-tolyltriazole is localized to subcellular compartments where metal ions are abundant, such as the mitochondria and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, as it can modulate the redox state and metal ion availability in these compartments. Targeting signals and post-translational modifications may direct Sodium 4-tolyltriazole to specific organelles, enhancing its protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-tolyltriazole typically involves the diazotization of ortho-toluenediamine with a nitrite. The process includes the following steps:
Diazotization: Ortho-toluenediamine is diazotized using a nitrite in the presence of an acid.
Cyclization: The diazonium salt formed undergoes cyclization to produce tolyltriazole.
Industrial Production Methods: In industrial settings, the production of sodium 4-tolyltriazole involves:
Addition of Water and Tolyltriazole: Water and tolyltriazole are added to a reaction vessel.
Addition of Sodium Hydroxide: Sodium hydroxide is added in batches at room temperature.
Stirring and Reaction: The mixture is stirred and allowed to react at room temperature.
Decolorization: Activated carbon is added, and the mixture is heated to 50-60°C for decolorization.
Filtration and Cooling: The mixture is filtered while hot, and the filtrate is cooled to room temperature to obtain the sodium 4-tolyltriazole solution
Chemical Reactions Analysis
Types of Reactions: Tolytriazole Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of halogenated organics.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated organics, isocyanates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce halogenated tolyltriazole derivatives .
Comparison with Similar Compounds
Benzotriazole: Similar in structure but lacks the methyl group, making it less soluble in organic solvents.
5-Methylbenzotriazole: Another isomer of tolyltriazole with similar properties but different environmental persistence.
Hydroxybenzotriazole: Contains a hydroxyl group, providing different chemical reactivity and applications.
Uniqueness: Tolytriazole Sodium Salt is unique due to its enhanced solubility in organic solvents and its effective corrosion inhibition properties in both acidic and saline environments. Its ability to form stable complexes with metal ions and its low toxicity make it a preferred choice in various industrial and scientific applications .
Properties
IUPAC Name |
sodium;4-methylbenzotriazol-1-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N3.Na/c1-5-3-2-4-6-7(5)9-10-8-6;/h2-4H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REERYFLJRPUSHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)[N-]N=N2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N3Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear yellow to amber liquid; [EPA ChAMP: Submission] | |
Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium tolyltriazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18779 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
63394-06-9, 64665-57-2 | |
Record name | Sodium 4-tolyltriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063394069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 4(or 5)-methyl-1H-benzotriazolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM 4-TOLYLTRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27034S05ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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